o-Cresol-d3 (methyl-d3)

Übersicht

Beschreibung

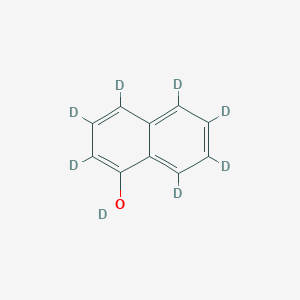

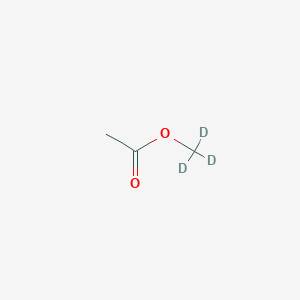

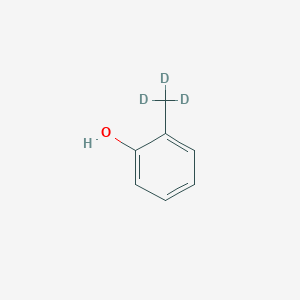

o-Cresol-d3 (methyl-d3): , also known as 2-methylphenol-d3, is a deuterated form of o-Cresol where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Wirkmechanismus

o-Cresol-d3 (methyl-d3)

, also known as 2-(Methyl-d3)phenol , is a deuterated form of o-cresol . Here is an overview of its mechanism of action:

Target of Action

The primary targets of o-Cresol-d3 are bacterial cell membranes . It is used directly as the active ingredient in bactericides or disinfectants .

Mode of Action

The compound interacts with its targets by causing physical damage to bacterial cell membranes . This damage disrupts the normal function of the cells, leading to their death .

Biochemical Pathways

o-Cresol-d3 affects the degradation pathway of cresols. It is degraded to 2-methyl-4-oxalocrotonate, which is formed from 5-hydroxy-2-methylmuconic semialdehyde, the ring-cleavage product of 4-methylresorcinol . This is a deviation from the known pathways of o-cresol degradation .

Pharmacokinetics

All cresol isomers, including o-Cresol-d3, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The molecular and cellular effects of o-Cresol-d3’s action primarily involve the disruption of bacterial cell membranes, leading to cell death . This makes it effective as a bactericide or disinfectant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d3 typically involves the deuteration of o-Cresol. One common method is the catalytic hydrogenation of 2-cyanophenol in the presence of deuterium gas. The reaction is carried out using palladium on activated charcoal as a catalyst in a solvent mixture of n-hexane, ethyl acetate, and deuterium oxide. The reaction is conducted at 100°C under a pressure of 2 MPa for 24 hours, resulting in a high yield of deuterated methyl phenol .

Industrial Production Methods: Industrial production of o-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product. The use of deuterium gas and specialized catalysts is essential for the efficient production of o-Cresol-d3.

Analyse Chemischer Reaktionen

Types of Reactions: o-Cresol-d3 undergoes various chemical reactions, including:

Oxidation: o-Cresol-d3 can be oxidized to form corresponding quinones and other oxidation products.

Electrophilic Substitution: The aromatic ring of o-Cresol-d3 can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Condensation Reactions: o-Cresol-d3 can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Condensation Reactions: Aldehydes and ketones in the presence of acidic or basic catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Electrophilic Substitution: Nitro, sulfo, and halo derivatives.

Condensation Reactions: Various phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

o-Cresol-d3 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Environmental Studies: Helps in tracing the pathways and fate of cresol compounds in the environment.

Pharmaceutical Research: Used in the synthesis of deuterated drugs and in studying metabolic pathways.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

o-Cresol (2-methylphenol): The non-deuterated form of o-Cresol-d3.

m-Cresol (3-methylphenol): An isomer of o-Cresol with the methyl group at the meta position.

p-Cresol (4-methylphenol): An isomer of o-Cresol with the methyl group at the para position.

Comparison:

Isotopic Labeling: o-Cresol-d3 is unique due to its deuterium atoms, which provide distinct advantages in analytical applications compared to its non-deuterated counterparts.

Chemical Reactivity: The chemical reactivity of o-Cresol-d3 is similar to that of o-Cresol, but the presence of deuterium can influence reaction kinetics and mechanisms.

Eigenschaften

IUPAC Name |

2-(trideuteriomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.